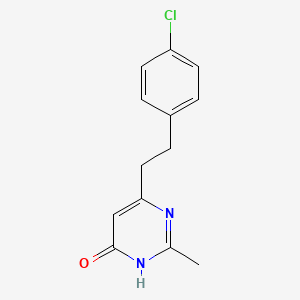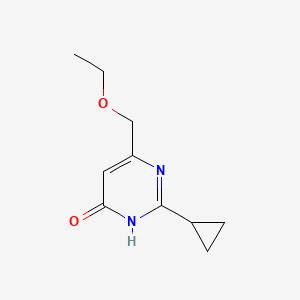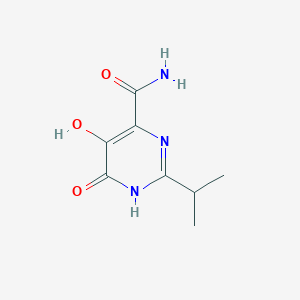
6-(4-Chlorophényléthyl)-2-méthylpyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lithiation en Chaîne Latérale
Lithiation en chaîne latérale: est une réaction essentielle en synthèse organique, permettant la fonctionnalisation des molécules. Le composé en question peut subir une α-lithiation sur le groupe CH₂ adjacent au cycle aromatique . Ce processus est généralement réalisé à l'aide de t-butyllithium dans du tétrahydrofurane anhydre à des températures comprises entre -60 et 0°C . Les intermédiaires lithiés peuvent ensuite être piégés avec divers électrophiles pour donner des urées substituées, qui sont précieuses en chimie médicinale et en science des matériaux.
Synthèse de Dérivés Substitués
Les intermédiaires lithiés formés à partir de 6-(4-Chlorophényléthyl)-2-méthylpyrimidin-4-ol peuvent être utilisés pour synthétiser une large gamme de dérivés substitués. Ces dérivés ont des applications potentielles dans le développement de nouveaux produits pharmaceutiques, agrochimiques et matériaux organiques .
Nanogénérateurs Triboélectriques (TENG)
Nanogénérateurs triboélectriques: exploitent l'énergie mécanique et la convertissent en électricité. Le composé pourrait être exploré pour ses propriétés triboélectriques et potentiellement utilisé dans la modification de surface des matériaux afin d'améliorer les performances des TENG. Cette application est particulièrement pertinente dans le développement de dispositifs et de capteurs autoalimentés .
Chromatographie et Spectrométrie de Masse
Dans le domaine de la chimie analytique, le this compound pourrait être utilisé dans le développement de méthodes chromatographiques ou comme étalon en spectrométrie de masse. Sa structure unique peut contribuer à la séparation de mélanges complexes ou servir de composé de référence dans les analyses quantitatives .
Études d'Activité Phytotoxique
Des composés de structure similaire ont été étudiés pour leur activité phytotoxique. Par extension, le this compound pourrait être utilisé en recherche agricole pour explorer ses effets sur la croissance et le développement des plantes .
Lithiation Dirigée en Ortho
La structure du composé est propice à la lithiation dirigée en ortho, une méthode stratégique en chimie synthétique qui permet la fonctionnalisation sélective des composés aromatiques. Cette technique pourrait être appliquée pour créer des molécules complexes avec une grande précision .
Applications de Récolte d'Énergie
Compte tenu des recherches en cours sur les matériaux pour la récolte d'énergie, ce composé pourrait être étudié pour son utilisation potentielle dans les applications piézoélectriques ou thermoélectriques. Sa structure moléculaire peut offrir des propriétés uniques qui sont bénéfiques dans ces domaines .
Capteurs Environnementaux
Les propriétés chimiques du this compound pourraient le rendre adapté à une utilisation dans les technologies de capteurs environnementaux. Il pourrait être incorporé dans des capteurs qui détectent les polluants ou d'autres paramètres environnementaux, contribuant ainsi à la surveillance et à la protection des écosystèmes .
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-12(8-13(17)16-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYBVUARXZQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)





![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)



![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
